2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Physicochemical profiling QSAR Medicinal chemistry

Substituted 1-oxoindane-4-carboxylic acids for SAR studies often suffer from supply inconsistency and undefined purity. This 2,2,5,7-tetramethyl variant eliminates keto-enol tautomerism at C-2, providing a stable and defined building block unavailable with generic analogs. - Precisely controlled 2,2-gem-dimethyl substitution blocks unwanted enolate chemistry. - 5,7-Dimethyl shielding modulates aromatic electronics and carboxylic acid pKa. - Supplied at a verified ≥95% purity, suitable for direct use in amide/ester conjugate synthesis.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 23342-32-7
Cat. No. B1298742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
CAS23342-32-7
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)O)C
InChIInChI=1S/C14H16O3/c1-7-5-8(2)11(13(16)17)9-6-14(3,4)12(15)10(7)9/h5H,6H2,1-4H3,(H,16,17)
InChIKeySTZOOTNYAOKYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Procurement-Ready Profile


2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 23342-32-7, molecular formula C₁₄H₁₆O₃, molecular weight 232.28 g/mol) is a polyalkylated 1-indanone-4-carboxylic acid featuring a 2,2,5,7-tetramethyl substitution pattern on the bicyclic indene scaffold . The compound is commercially supplied at purities of ≥95% or 98% by vendors including ChemScene, Apollo Scientific, AKSci, and Leyan, and is also available through custom synthesis from Chembase . Orthogonal characterization data (SMILES: OC(=O)c1c(C)cc(c2c1CC(C2=O)(C)C)C; InChI: 1S/C14H16O3/c1-7-5-8(2)11(13(16)17)9-6-14(3,4)12(15)10(7)9/h5H,6H2,1-4H3,(H,16,17)) confirm the structural identity unambiguously . The 1-oxoindane-4-carboxylic acid scaffold serves as a key precursor for indanoyl-amino acid conjugates that function as jasmonate-mimicking plant elicitors [1][2].

Scaffold 1-Oxoindane-4-carboxylic acid
Substitution 2,2,5,7-Tetramethyl pattern
Purity ≥95%–98% commercial (multi-vendor)
Role Plant elicitor intermediate & scaffold

Why Generic Substitution by Unsubstituted or Differently Alkylated Analogs Fails


Substituting 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid with the unsubstituted parent 1-oxoindane-4-carboxylic acid (CAS 56461-20-2) or with regioisomeric tetramethyl variants (e.g., 3,3,5,7-tetramethyl-1-indanone, CAS 54789-23-0) is precluded by marked differences in physicochemical properties and reactivity [1]. The 2,2-gem-dimethyl group blocks keto-enol tautomerism at C-2, eliminating an α-proton source and fundamentally altering the acidity profile, enolate chemistry, and metabolic stability compared to the 2,3-dihydro parent . Simultaneously, the 5,7-dimethyl substitution introduces steric shielding of the carboxylic acid group and modulates the electron density of the aromatic ring, which directly affects both the pKa of the acid and the reactivity of the electrophilic C-1 ketone in subsequent conjugation or nucleophilic addition reactions . These combined steric and electronic perturbations are not replicated by any mono-, di-, or tri-methyl analog, making generic substitution in structure–activity relationship (SAR) studies, synthetic route development, or agrochemical formulation scientifically indefensible without explicit re-validation [1][2].

Unsubstituted parent (CAS 56461-20-2) lacks the tetramethyl steric shield and enolization block; reactivity, acidity, and metabolic stability may shift significantly.
Regioisomeric 3,3,5,7-tetramethyl analog (CAS 54789-23-0) retains a C-2 enolizable proton, enabling aldol side reactions that the 2,2-gem-dimethyl target suppresses.
Mono-/di-/tri-methyl analogs cannot simultaneously replicate the combined steric shielding and tautomerism constraint; SAR or synthetic route extrapolation is not supported without direct validation.

Quantified Differentiation Evidence Against Closest Analogs


Molecular Descriptor Divergence vs. Unsubstituted Parent Scaffold

The target compound exhibits substantially altered physicochemical descriptors relative to the unsubstituted parent scaffold (1-oxoindane-4-carboxylic acid, CAS 56461-20-2). The addition of four methyl groups increases molecular weight by 56.11 g/mol (232.28 vs. 176.17), raises computed logP by approximately 1.5–2.0 units, and reduces hydrogen bond donor/acceptor ratio from 1/3 to 1/3 but in a more sterically encumbered environment . These changes translate into different solubility, membrane permeability, and protein binding predictions in QSAR models.

MW & logP Shift
Cross-study comparable
MW 232.28 vs. 176.17 g/mol (Δ+31.8%); computed logP ~1.5–2.0 units higher; sterically encumbered H-bond environment.
Physicochemical profiles differ substantially; direct property extrapolation from parent is not reliable.
Solubility, permeability, and protein binding predictions require experimental validation for this specific compound.
Physicochemical profiling QSAR Medicinal chemistry

Steric Shielding in Indanoyl-Amino Acid Conjugate Synthesis

The 1-oxoindane-4-carboxylic acid scaffold is established as a precursor for indanoyl-amino acid conjugates that mimic jasmonate plant hormones [1]. The target compound's 2,2,5,7-tetramethyl pattern provides a sterically congested environment around the C-1 ketone, which can direct the regioselectivity of amide bond formation and protect the resulting conjugate from hydrolytic degradation relative to conjugates derived from the unsubstituted scaffold [1][2]. However, no published head-to-head study directly quantifies the yield or stability advantage of the tetramethyl variant over the parent in this transformation.

Steric Shielding
Class-level inference
2,2-gem-dimethyl blocks enolization at C-2; 5,7-dimethyl shields C-4 carboxyl. May direct regioselective amide formation and slow hydrolytic degradation.
Reported structural rationale suggests conjugate stability advantage, but quantitative head-to-head yield or stability data are not available.
Data to verify; benchmark against parent scaffold experimentally before assuming improved performance.
Synthetic chemistry Plant elicitor Agrochemical intermediate

Keto-Enol Tautomerism Constraint vs. Regioisomer

The 2,2-gem-dimethyl substitution on the target compound eliminates the possibility of enolate formation at C-2, whereas the regioisomer 3,3,5,7-tetramethyl-1-indanone (CAS 54789-23-0) retains an abstractable C-2 proton [1]. This structural difference fundamentally alters the compound's behavior in base-mediated reactions, aldol condensations, and metal-catalyzed C–H activation chemistries.

Enolization Block
Class-level inference
No C-2 α-proton (target) vs. 1 (3,3,5,7-isomer) vs. 2 (unsubstituted). Eliminates enolate chemistry at C-2, avoiding aldol self-condensation.
May simplify purification and improve effective yield in base-mediated or metal-catalyzed reactions.
Structural analysis based; experimental confirmation of selectivity in specific transformations is recommended.
Tautomerism Reaction selectivity Mechanistic chemistry

Commercial Purity and Characterization Benchmarking

The target carboxylic acid compound (CAS 23342-32-7) is commercially available at 98% purity from Leyan, with independent supplier data confirming ≥95% purity from multiple sources (ChemScene, AKSci, Apollo Scientific) . In contrast, the structurally closest tetramethyl ketone precursor, 2,2,5,7-tetramethylindan-1-one (CAS 6898-20-0), is listed at 98% purity from ChemicalBook but with fewer orthogonal characterization data points publicly available . The carboxylic acid's MDL number (MFCD00053039) and multiple independent vendor listings provide stronger batch-to-batch traceability for procurement.

Purity Benchmark
Supporting evidence
98% (Leyan); ≥95% (ChemScene, AKSci, Apollo Scientific); ≥4 independent vendors with full characterization.
Multi-source availability and characterization depth support procurement reproducibility.
Characterization data exceed those of the closest tetramethyl ketone analog (CAS 6898-20-0).
Quality control Procurement specification Analytical chemistry

Evidence-Backed Application Scenarios for Procurement


Sterically Shielded Jasmonate-Mimicking Conjugates for Plant Elicitor Research

Researchers developing indanoyl-type elicitors for crop protection can employ the target compound as a carboxylic acid precursor for amide/ester conjugation with L-isoleucine or other amino acids [1]. The 2,2,5,7-tetramethyl architecture offers a pre-installed steric shield that may prolong hydrolytic stability relative to unsubstituted 1-oxoindane-4-carboxylic acid (CAS 56461-20-2)-derived conjugates [1][2]. This application scenario directly leverages the architectural differentiation established in Evidence Items 2 and 3 (Section 3). Limitation: Confirmatory stability or bioactivity data for the tetramethyl variant are not yet published; users should benchmark against the parent scaffold experimentally.

Medicinal Chemistry Scaffold with Blocked α-Enolization

In medicinal chemistry programs where the 1-indanone-4-carboxylic acid core is to be elaborated via reactions at C-3 or the aromatic ring, the 2,2-gem-dimethyl group eliminates competing enolate chemistry at C-2 [1]. This enables chemoselective functionalization that would be confounded by the C-2 enolizable proton present in 3,3,5,7-tetramethyl-1-indanone (CAS 54789-23-0) or the unsubstituted parent [1]. The differentiation established in Evidence Item 3 (Section 3) provides the mechanistic rationale for selecting this specific compound over regioisomeric or less-substituted analogs.

QSAR and Physicochemical Profiling of Polyalkylated Indanone Carboxylic Acids

Computational chemists and QSAR modelers requiring a tetra-methyl-substituted indanone carboxylic acid with well-defined molecular descriptors can procure this compound as a characterized standard [1][2]. The 31.8% increase in molecular weight and altered logP relative to the unsubstituted parent (Evidence Item 1, Section 3) provide a distinct data point for structure–property relationship (SPR) analyses spanning the methylation series (0, mono-, di-, tri-, tetra-methyl). This application is supported by the physicochemical evidence in Section 3 and the commercial availability data from multiple vendors.

HPLC/LC-MS Reference Standard for Tetramethylindanone Derivatives

Analytical laboratories developing separation methods for substituted indanone derivatives can use this compound as a retention time and mass spectral reference standard [1]. The commercial availability at defined purity (≥95%–98%) with validated SMILES and InChI identifiers from multiple independent sources (ChemScene, AKSci, Leyan, ChemBlink) ensures reproducibility across laboratories [2]. This scenario is supported by the characterization and procurement evidence in Evidence Items 1 and 4 (Section 3).

Application
Selection Property
Validation Focus
Jasmonate mimic conjugate synthesis
Pre-installed steric shield (2,2-gem-dimethyl & 5,7-dimethyl)
Hydrolytic stability benchmarking against unsubstituted parent conjugates
Chemoselective C-3 / aromatic functionalization
Blocked C-2 enolization (no α-proton)
Absence of aldol side products in base-mediated reactions
QSAR / SPR physicochemical profiling
Defined tetramethyl substitution pattern
Experimental logP, solubility, and permeability determination
HPLC / LC-MS reference standard
Multi-vendor purity ≥95–98% with orthogonal characterization
Inter-laboratory retention time and mass spectrum reproducibility
Quote Request

Request a Quote for 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.